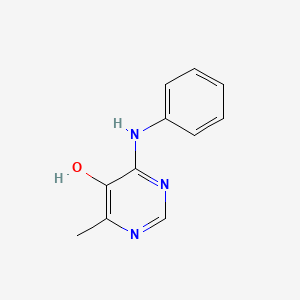![molecular formula C30H36N2 B12914330 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 924648-25-9](/img/structure/B12914330.png)
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound that belongs to the indolo[3,2-b]carbazole family. This compound is known for its unique structural and electronic properties, which make it an attractive candidate for various applications in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization of the obtained 2,8-bis(2-iodobenzoyl) derivatives into the desired fused 9H-fluoren-9-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated indolo[3,2-b]carbazole derivatives.
Scientific Research Applications
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with DNA and proteins, influencing cellular processes such as apoptosis and cell cycle regulation.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit DNA synthesis, and affect the expression of proinflammatory cytokines and chemokines.
Comparison with Similar Compounds
- 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
- 6,12-Dihydroindolo[3,2-b]carbazole
Comparison: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole stands out due to its unique hexyl substituents, which enhance its solubility and processability compared to other indolo[3,2-b]carbazole derivatives. Additionally, its structural rigidity and electronic properties make it particularly suitable for applications in organic electronics .
Properties
CAS No. |
924648-25-9 |
|---|---|
Molecular Formula |
C30H36N2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
5,11-dihexylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C30H36N2/c1-3-5-7-13-19-31-27-17-11-9-15-23(27)25-22-30-26(21-29(25)31)24-16-10-12-18-28(24)32(30)20-14-8-6-4-2/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3 |
InChI Key |
VDVZBOIEEKJVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






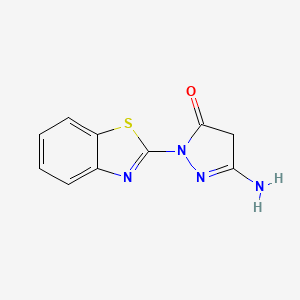
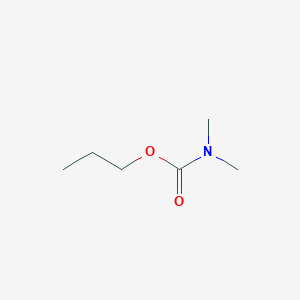
![4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B12914268.png)
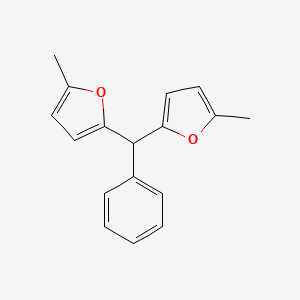
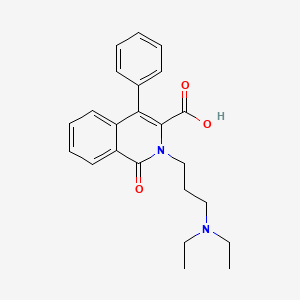

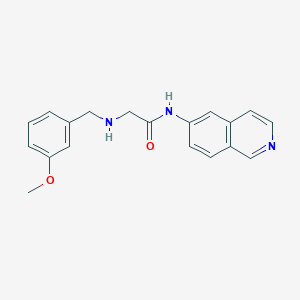
![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)
